molecular formula C21H20N6O4S3 B11091438 6,6'-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one]

6,6'-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one]

Cat. No.: B11091438
M. Wt: 516.6 g/mol
InChI Key: SLTRVOHELKIIDW-UHFFFAOYSA-N
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Description

7-HYDROXY-6-[(7-HYDROXY-2-ISOPROPYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL)(2-THIENYL)METHYL]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple thiadiazolo and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-6-[(7-HYDROXY-2-ISOPROPYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL)(2-THIENYL)METHYL]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves multiple steps, including the formation of thiadiazolo and pyrimidinone rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-6-[(7-HYDROXY-2-ISOPROPYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL)(2-THIENYL)METHYL]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-HYDROXY-6-[(7-HYDROXY-2-ISOPROPYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL)(2-THIENYL)METHYL]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-HYDROXY-6-[(7-HYDROXY-2-ISOPROPYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL)(2-THIENYL)METHYL]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-HYDROXY-6-[(7-HYDROXY-2-ISOPROPYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL)(2-THIENYL)METHYL]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE lies in its specific structural features, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H20N6O4S3

Molecular Weight

516.6 g/mol

IUPAC Name

7-hydroxy-6-[(7-hydroxy-5-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-thiophen-2-ylmethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C21H20N6O4S3/c1-8(2)16-24-26-18(30)12(14(28)22-20(26)33-16)11(10-6-5-7-32-10)13-15(29)23-21-27(19(13)31)25-17(34-21)9(3)4/h5-9,11,28-29H,1-4H3

InChI Key

SLTRVOHELKIIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C(=C(N=C2S1)O)C(C3=CC=CS3)C4=C(N=C5N(C4=O)N=C(S5)C(C)C)O

Origin of Product

United States

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